molecular formula C10H7NO3 B12345918 1-oxo-5H-isoquinoline-5-carboxylic acid

1-oxo-5H-isoquinoline-5-carboxylic acid

Cat. No.: B12345918
M. Wt: 189.17 g/mol
InChI Key: SKGJJZCKCNXTSV-UHFFFAOYSA-N
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Description

1-oxo-5H-isoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound is of particular interest because of its unique structure, which includes both a ketone and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-5H-isoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzamides under acidic conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .

Another method involves the use of metal catalysts. For instance, the cyclization of ortho-alkynylbenzamides in the presence of a palladium catalyst can yield isoquinoline derivatives . This method is advantageous due to its high efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of readily available and non-toxic organic compounds as catalysts. This approach not only improves the yield and purity of the product but also minimizes the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-oxo-5H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-5-carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 1-hydroxy-5H-isoquinoline-5-carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include isoquinoline-5-carboxylic acid, 1-hydroxy-5H-isoquinoline-5-carboxylic acid, and various substituted isoquinoline derivatives .

Scientific Research Applications

1-oxo-5H-isoquinoline-5-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-oxo-5H-isoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-1-carboxylic acid
  • Isoquinoline-5-carboxylic acid
  • Oxolinic acid

Uniqueness

1-oxo-5H-isoquinoline-5-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater versatility and potential for modification .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-oxo-5H-isoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5,8H,(H,13,14)

InChI Key

SKGJJZCKCNXTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)C(=O)O

Origin of Product

United States

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